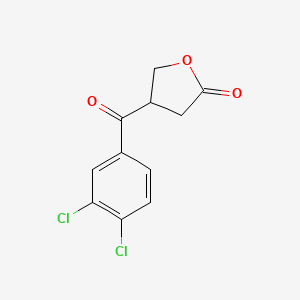
2(3H)-Furanone, 4-(3,4-dichlorobenzoyl)dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, 4-(3,4-dichlorobenzoyl)dihydro- is an organic compound that belongs to the class of furanones This compound is characterized by the presence of a furanone ring, which is a five-membered lactone ring, and a 3,4-dichlorobenzoyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 4-(3,4-dichlorobenzoyl)dihydro- typically involves the reaction of 3,4-dichlorobenzoyl chloride with a suitable furanone precursor. One common method is the refluxing of 3,4-dichlorobenzoic acid with thionyl chloride to produce 3,4-dichlorobenzoyl chloride, which is then reacted with the furanone precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Furanone, 4-(3,4-dichlorobenzoyl)dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where the 3,4-dichlorobenzoyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2(3H)-Furanone, 4-(3,4-dichlorobenzoyl)dihydro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, 4-(3,4-dichlorobenzoyl)dihydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorobenzoyl chloride: A precursor used in the synthesis of 2(3H)-Furanone, 4-(3,4-dichlorobenzoyl)dihydro-.
3,4-Dichlorobenzyl chloride: Another related compound with similar chemical properties.
Uniqueness
2(3H)-Furanone, 4-(3,4-dichlorobenzoyl)dihydro- is unique due to its specific structure, which combines the furanone ring with the 3,4-dichlorobenzoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
88696-82-6 |
|---|---|
Formule moléculaire |
C11H8Cl2O3 |
Poids moléculaire |
259.08 g/mol |
Nom IUPAC |
4-(3,4-dichlorobenzoyl)oxolan-2-one |
InChI |
InChI=1S/C11H8Cl2O3/c12-8-2-1-6(3-9(8)13)11(15)7-4-10(14)16-5-7/h1-3,7H,4-5H2 |
Clé InChI |
ZEQSIFKUZRMULA-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC1=O)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14374640.png)
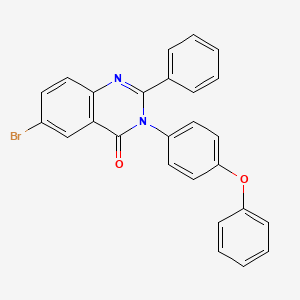
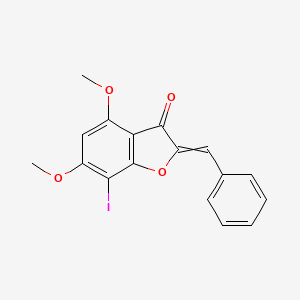
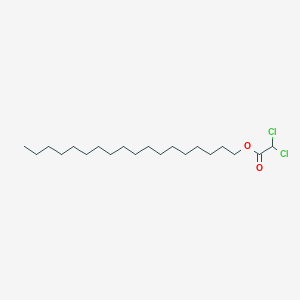
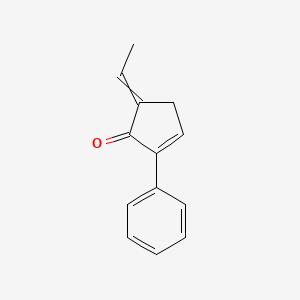
![3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B14374674.png)

![Bicyclo[3.1.1]heptan-2-one, 1-chloro-](/img/structure/B14374683.png)
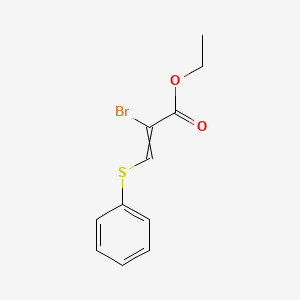
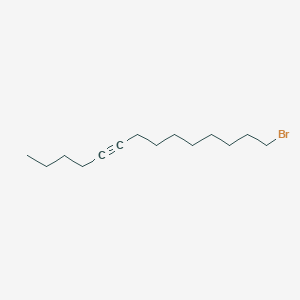

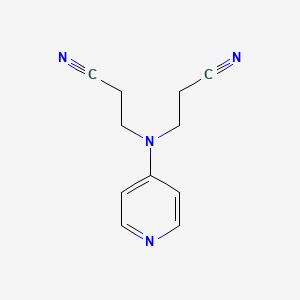
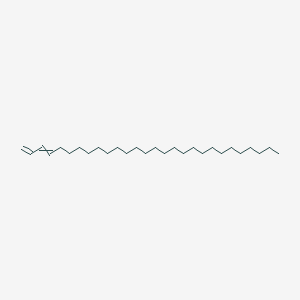
![4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14374701.png)
